molecular formula C14H12F2 B1395795 1-(1,1-Difluoroethyl)-4-phenylbenzene CAS No. 1204296-02-5

1-(1,1-Difluoroethyl)-4-phenylbenzene

Cat. No. B1395795
M. Wt: 218.24 g/mol
InChI Key: GZTDCDZPTUSABU-UHFFFAOYSA-N
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Description

The compound “1-(1,1-Difluoroethyl)-4-phenylbenzene” is a hypothetical organic molecule. It would consist of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a 1,1-difluoroethyl group (a two-carbon chain with two fluorine atoms attached to one of the carbons) .


Molecular Structure Analysis

The molecular structure of “1-(1,1-Difluoroethyl)-4-phenylbenzene” would likely be a phenyl ring with a 1,1-difluoroethyl group attached to one of the carbons in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1,1-Difluoroethyl)-4-phenylbenzene” would depend on its specific structure. For example, the presence of the difluoroethyl group could affect its polarity, boiling point, and other properties .

Scientific Research Applications

Application 1: Difluoroethylation of Arylboronic Acids

  • Summary of the Application: 1,1-Difluoroethylated aromatics are of great importance in medicinal chemistry and related fields . The 1,1-Difluoroethyl group mimics the steric and electronic features of a methoxy group, which makes it a significant group for drug design .
  • Methods of Application: The synthesis of such compounds is generally accomplished by two strategies: transformation of a functional group to a difluoromethylene (CF2) group or a CF2CH3 moiety, such as nucleophilic fluorination of ketones or their derivatives, dihydrofluorination of terminal arynes, and benzylic C–H fluorination . The other is the direct introduction of a CF2CH3 moiety onto aromatic rings, including nucleophilic, electrophilic and radical 1,1-difluoroethylation .

Application 2: Direct Introduction of the CF2Me Moiety

  • Summary of the Application: The CF2Me residue is attractive as it could be used as a bioisostere of the methoxy group . The replacement of the oxygen atom by a CF2 residue makes the molecules more metabolically stable .
  • Methods of Application: The quest for direct methodologies for the 1,1-difluoroethylation reaction of molecules has triggered a strong interest from the scientific community . This involves the design of reagents and their applications for the direct 1,1-difluoroethylation of various classes of compounds .
  • Results or Outcomes: The presence of a CF2Me moiety impacts the spatial geometry (difference of conformational preference of an OMe vs. CF2Me group) although keeping similar electronic and steric properties . This makes the CF2Me residue a significant group for drug design .

Application 3: Synthesis of 1-(1,1-Difluoroethyl)-4-nitrobenzene

  • Summary of the Application: 1-(1,1-Difluoroethyl)-4-nitrobenzene is a compound that can be used in various chemical reactions . The presence of the nitro group makes it a good candidate for further chemical transformations .
  • Methods of Application: The synthesis of 1-(1,1-Difluoroethyl)-4-nitrobenzene can be achieved through various methods, including nucleophilic substitution reactions . The specific method of synthesis would depend on the starting materials and the desired end product .
  • Results or Outcomes: The successful synthesis of 1-(1,1-Difluoroethyl)-4-nitrobenzene provides a versatile compound that can be used in a variety of chemical reactions .

Application 4: Direct Introduction of the CF2Me Moiety

  • Summary of the Application: The CF2Me residue is attractive as it could be used as a bioisostere of the methoxy group . The replacement of the oxygen atom by a CF2 residue makes the molecules more metabolically stable .
  • Methods of Application: The quest for direct methodologies for the 1,1-difluoroethylation reaction of molecules has triggered a strong interest from the scientific community . This involves the design of reagents and their applications for the direct 1,1-difluoroethylation of various classes of compounds .
  • Results or Outcomes: The presence of a CF2Me moiety impacts the spatial geometry (difference of conformational preference of an OMe vs. CF2Me group) although keeping similar electronic and steric properties . This makes the CF2Me residue a significant group for drug design .

Application 5: Synthesis of 1-(1,1-Difluoroethyl)-4-nitrobenzene

  • Summary of the Application: 1-(1,1-Difluoroethyl)-4-nitrobenzene is a compound that can be used in various chemical reactions . The presence of the nitro group makes it a good candidate for further chemical transformations .
  • Methods of Application: The synthesis of 1-(1,1-Difluoroethyl)-4-nitrobenzene can be achieved through various methods, including nucleophilic substitution reactions . The specific method of synthesis would depend on the starting materials and the desired end product .
  • Results or Outcomes: The successful synthesis of 1-(1,1-Difluoroethyl)-4-nitrobenzene provides a versatile compound that can be used in a variety of chemical reactions .

Application 6: Direct Introduction of the CF2Me Moiety

  • Summary of the Application: The CF2Me residue is attractive as it could be used as a bioisostere of the methoxy group . The replacement of the oxygen atom by a CF2 residue makes the molecules more metabolically stable .
  • Methods of Application: The quest for direct methodologies for the 1,1-difluoroethylation reaction of molecules has triggered a strong interest from the scientific community . This involves the design of reagents and their applications for the direct 1,1-difluoroethylation of various classes of compounds .
  • Results or Outcomes: The presence of a CF2Me moiety impacts the spatial geometry (difference of conformational preference of an OMe vs. CF2Me group) although keeping similar electronic and steric properties . This makes the CF2Me residue a significant group for drug design .

Future Directions

The future directions for research on “1-(1,1-Difluoroethyl)-4-phenylbenzene” could include exploring its potential uses in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

1-(1,1-difluoroethyl)-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2/c1-14(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTDCDZPTUSABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Difluoroethyl)-4-phenylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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